ブロモクレゾールグリーンナトリウム

概要

説明

Sodium bromocresol green is a chemical compound widely used as a pH indicator. It belongs to the triphenylmethane family of dyes and is known for its color-changing properties in response to pH variations. The compound is particularly useful in various analytical and diagnostic applications, including measuring serum albumin concentration in blood samples and visualizing acidic compounds in thin-layer chromatography .

科学的研究の応用

Sodium bromocresol green has a wide range of scientific research applications, including:

Chemistry: It is used as a pH indicator in titrations and other analytical procedures

Biology: It serves as a vital stain for studying blood-brain permeability and other biological processes.

Medicine: It is commonly used to measure serum albumin concentration in blood samples, aiding in the diagnosis of liver and kidney diseases

Industry: It is employed in the manufacturing of pH-sensitive dyes and as a tracking dye for DNA agarose gel electrophoresis

作用機序

Target of Action

Sodium Bromocresol Green, also known as Bromocresol Green Sodium Salt, primarily targets serum albumin in mammalian blood samples . Serum albumin plays a crucial role in the body, including maintaining the oncotic pressure that prevents the leakage of fluid from blood vessels and the transport of various substances such as hormones, drugs, and fatty acids .

Mode of Action

The interaction between Sodium Bromocresol Green and its target is based on the compound’s pH-sensitive properties . In an aqueous solution, Sodium Bromocresol Green ionizes to give the monoanionic form (yellow) that further deprotonates at higher pH to give the dianionic form (blue), which is stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 . This property allows Sodium Bromocresol Green to serve as a pH indicator, changing from yellow (pH 4.0) to blue (pH 5.4) .

Biochemical Pathways

For instance, low serum albumin levels may indicate potential cases of kidney failure or liver disease .

Pharmacokinetics

Sodium Bromocresol Green is sparingly soluble in water but very soluble in ethanol and diethyl ether . These properties may influence its distribution if it were to be introduced into a biological system.

Result of Action

The primary result of Sodium Bromocresol Green’s action is a change in color that corresponds to the pH of the solution it is in . This color change is used to measure serum albumin concentration within mammalian blood samples, providing valuable diagnostic information .

Action Environment

The action of Sodium Bromocresol Green is influenced by the pH of its environment. Its color change property is most apparent in a pH range from 3.8 (yellow) to 5.4 (blue) . Therefore, the efficacy of Sodium Bromocresol Green as a pH indicator or a diagnostic tool can be influenced by the pH of the solution it is in . Additionally, Sodium Bromocresol Green is stable under normal storage conditions .

生化学分析

Biochemical Properties

Bromocresol Green sodium salt plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with albumin, a protein found in blood plasma, under acidic conditions. This interaction results in an increase in absorbance at 630 nm, which is directly proportional to the concentration of albumin . Additionally, Bromocresol Green sodium salt is an inhibitor of the prostaglandin E2 transport protein, which is involved in various physiological processes .

Cellular Effects

Bromocresol Green sodium salt influences cellular processes by interacting with proteins and enzymes. It has been used to study the growth inhibition pattern and lactic acid production in Streptococcus mutans . The compound’s interaction with albumin under acidic conditions can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, Bromocresol Green sodium salt exerts its effects through binding interactions with biomolecules. It ionizes in aqueous solution to form the monoanionic and dianionic forms, which are stabilized by resonance . The compound’s ability to inhibit the prostaglandin E2 transport protein suggests that it may interfere with enzyme activity and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromocresol Green sodium salt can change over time. The compound is stable under standard conditions but may degrade at higher temperatures . Long-term exposure to Bromocresol Green sodium salt in in vitro or in vivo studies has shown that it can affect cellular function, particularly in terms of protein interactions and enzyme activity .

Dosage Effects in Animal Models

The effects of Bromocresol Green sodium salt vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, but higher doses can lead to toxic or adverse effects. Studies have shown that Bromocresol Green sodium salt can inhibit the growth of certain bacteria and affect lactic acid production . It is essential to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

Bromocresol Green sodium salt is involved in metabolic pathways related to its role as a pH indicator and albumin binder. The compound interacts with enzymes and cofactors that regulate pH and protein concentration in biological systems . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Bromocresol Green sodium salt is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to albumin and other proteins . This distribution is crucial for its function as a pH indicator and diagnostic tool.

Subcellular Localization

Bromocresol Green sodium salt’s subcellular localization is primarily in the cytoplasm, where it interacts with proteins and enzymes. The compound’s activity and function are influenced by its localization, as it can affect cellular processes such as protein binding and enzyme inhibition . Post-translational modifications and targeting signals may also play a role in directing Bromocresol Green sodium salt to specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions

Sodium bromocresol green can be synthesized through the bromination of cresol sulfonephthalein. The process involves the reaction of cresol sulfonephthalein with bromine in the presence of a suitable solvent, such as ethanol or diethyl ether. The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the cresol moiety .

Industrial Production Methods

In industrial settings, Sodium bromocresol green is produced by dissolving the synthesized compound in water or ethanol to create a solution of the desired concentration. The solution is then purified and crystallized to obtain the final product. The industrial production process emphasizes high purity and consistent quality to meet the requirements of various applications .

化学反応の分析

Types of Reactions

Sodium bromocresol green undergoes several types of chemical reactions, including:

Ionization: In aqueous solutions, it ionizes to form monoanionic and dianionic species, depending on the pH of the solution.

Complex Formation: It forms colored complexes with various metal ions, which can be used in spectrophotometric analysis.

Common Reagents and Conditions

Ionization: The ionization of Sodium bromocresol green is influenced by the pH of the solution.

Complex Formation: The formation of complexes with metal ions typically occurs in the presence of specific reagents, such as metal salts, under controlled pH conditions.

Major Products Formed

類似化合物との比較

Similar Compounds

Bromocresol Purple: Another sulfonephthalein dye used as a pH indicator, with a color change range from yellow to purple.

Bromophenol Blue: A triphenylmethane dye used as a pH indicator and tracking dye in electrophoresis.

Methyl Red: A pH indicator dye that changes color from red to yellow over a different pH range.

Uniqueness

Sodium bromocresol green is unique due to its specific pH range (3.8 to 5.4) for color change, making it particularly useful for applications requiring precise pH measurements within this range. Its ability to form stable complexes with metal ions and its use in measuring serum albumin concentration further distinguish it from other similar compounds .

特性

CAS番号 |

67763-24-0 |

|---|---|

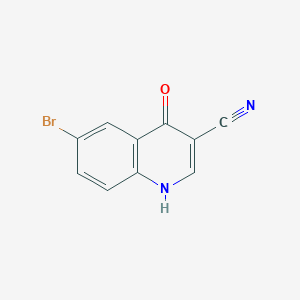

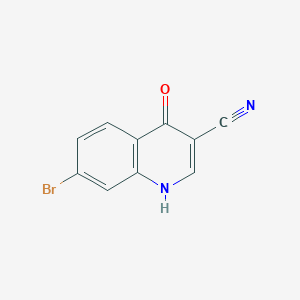

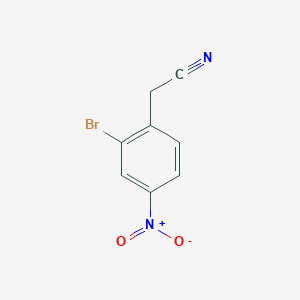

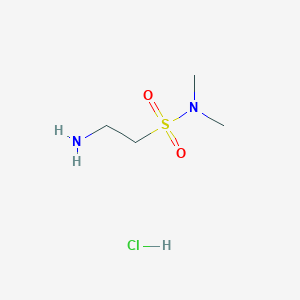

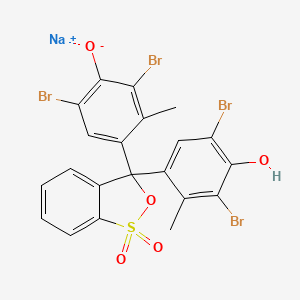

分子式 |

C21H13Br4NaO5S |

分子量 |

720.0 g/mol |

IUPAC名 |

sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13+; |

InChIキー |

PZBRPDUUWGYUTE-IWSIBTJSSA-M |

SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |

異性体SMILES |

CC1=C(C(=C(C=C1/C(=C/2\C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |

正規SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |

Key on ui other cas no. |

67763-24-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromocresol Green sodium salt interact with Sodium Dodecyl Sulfate (SDS), and what are the implications of this interaction?

A1: Bromocresol Green sodium salt (BCG), an anionic dye, interacts with SDS, an anionic surfactant, through a combination of forces. These include: []

Q2: How does the presence of alcohols and diols affect the aggregation behavior of Bromocresol Green sodium salt and Sodium Dodecyl Sulfate mixtures?

A2: The addition of alcohols (ethanol, propanol) and diols (ethylene glycol) to aqueous solutions containing BCG and SDS significantly impacts their aggregation behavior. Research shows that: []

Q3: What analytical techniques are commonly employed to study the interactions between Bromocresol Green sodium salt and surfactants like SDS?

A3: Conductometry is a key technique used to investigate the interactions between BCG and SDS. [] This method relies on measuring the electrical conductivity of the solution as a function of surfactant concentration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。